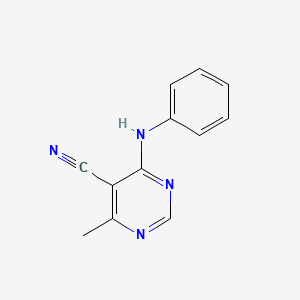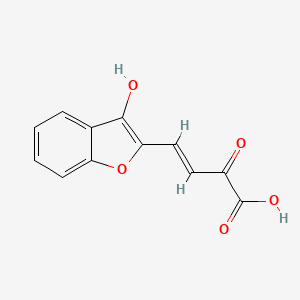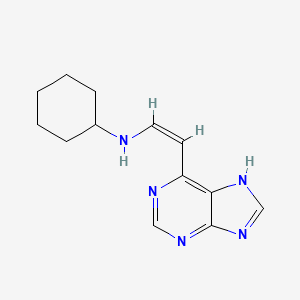
(Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine: is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound features a purine moiety attached to a cyclohexanamine group via a vinyl linkage. The (Z) configuration indicates the specific geometric arrangement of the vinyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through various methods, including the condensation of formamide derivatives with glyoxal or other aldehydes.
Vinylation: The purine derivative is then subjected to vinylation, where a vinyl group is introduced. This can be achieved using reagents like vinyl halides or vinyl boronates under palladium-catalyzed coupling conditions.
Cyclohexanamine Attachment: The final step involves the attachment of the cyclohexanamine group to the vinylated purine derivative. This can be done through nucleophilic substitution reactions using cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the purine moiety is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the vinyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Ethylated derivatives.
Substitution: Substituted cyclohexanamine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, particularly those involved in nucleotide metabolism.
Signal Transduction: It can modulate signal transduction pathways by interacting with purine receptors.
Medicine:
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antiviral Agents: It can be used in the development of antiviral drugs targeting purine metabolism.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: It can be used in the development of agrochemicals for pest control.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Receptor Modulation: It interacts with purine receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved:
Nucleotide Metabolism: The compound affects the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis.
Signal Transduction: By modulating purine receptors, it influences various cellular signaling pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
(9-Cyclohexyl-9H-purin-6-yl)-benzylamine: This compound features a benzylamine group instead of a vinyl group.
®-1-((9H-purin-6-yl)amino)propan-2-ol: This compound has a propanol group attached to the purine moiety.
Uniqueness:
Geometric Configuration: The (Z) configuration of the vinyl group in (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine provides unique steric and electronic properties.
Biological Activity: The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it distinct from similar compounds.
特性
分子式 |
C13H17N5 |
|---|---|
分子量 |
243.31 g/mol |
IUPAC名 |
N-[(Z)-2-(7H-purin-6-yl)ethenyl]cyclohexanamine |
InChI |
InChI=1S/C13H17N5/c1-2-4-10(5-3-1)14-7-6-11-12-13(17-8-15-11)18-9-16-12/h6-10,14H,1-5H2,(H,15,16,17,18)/b7-6- |
InChIキー |
XVNBRFVPIGINKC-SREVYHEPSA-N |
異性体SMILES |
C1CCC(CC1)N/C=C\C2=C3C(=NC=N2)N=CN3 |
正規SMILES |
C1CCC(CC1)NC=CC2=C3C(=NC=N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




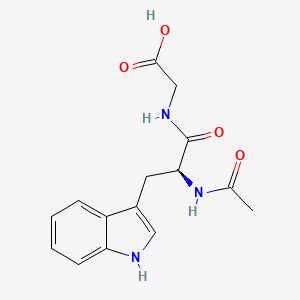
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)

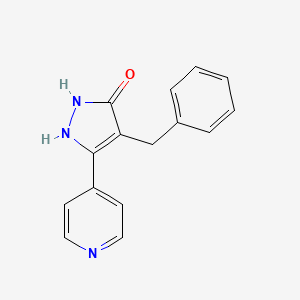
![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)


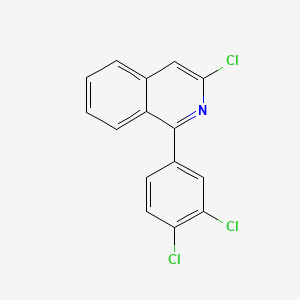
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
